(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2-benzylsulfonylacetyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-4-24-16(21)15-12(2)19(3)17(25-15)18-14(20)11-26(22,23)10-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNGCRRYQYZIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CS(=O)(=O)CC2=CC=CC=C2)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzylsulfonyl group and the ethyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential for treating various diseases, pending further research.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The compound’s ester group facilitates hydrolysis under basic conditions, unlike sulfonamide-linked thiazoles, which exhibit greater stability .
- Target Engagement: Molecular dynamics simulations suggest the benzylsulfonyl moiety interacts strongly with cysteine residues in enzymatic pockets, a feature absent in non-sulfonylated analogues .
Biological Activity
(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the benzylsulfonyl and ethyl groups adds to its structural complexity and potential reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
- Antimicrobial Activity : It has been shown to possess antimicrobial properties against various bacterial and fungal strains.
- Cytotoxic Effects : Preliminary studies suggest potential anticancer activity by inducing apoptosis in cancer cells.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against:
- Bacteria : Effective against Escherichia coli and Staphylococcus aureus.
- Fungi : Exhibited antifungal activity against Candida albicans and Aspergillus niger.
Table 1 summarizes the antimicrobial efficacy of thiazole derivatives:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 15 | 50 |
| S. aureus | 18 | 25 | |
| C. albicans | 12 | 100 |
Anticancer Activity
Research indicates that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines. A study reported that compounds structurally related to our compound showed IC50 values ranging from 0.1 µM to 10 µM against different cancer types, including breast and lung cancers.
Table 2 presents the cytotoxic effects observed in cell lines:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF7 (Breast Cancer) | This compound | 5 |
| A549 (Lung Cancer) | Similar Thiazole Derivative | 3 |
| HT29 (Colon Cancer) | Similar Thiazole Derivative | 4 |
Case Studies
- Study on Antibacterial Activity : A comprehensive study evaluated the antibacterial efficacy of various thiazole derivatives against clinical isolates of bacteria. The results indicated that compounds with a similar structure exhibited potent antibacterial activity with MIC values lower than those of standard antibiotics .
- Anticancer Research : In a recent study focusing on cancer cell lines, derivatives resembling this compound were tested for their ability to induce apoptosis. The findings revealed significant apoptotic activity in MCF7 cells, indicating the potential for development as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
